![molecular formula C24H22O4 B12519235 Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- CAS No. 698982-45-5](/img/structure/B12519235.png)
Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with a molecular formula of C24H22O4. This compound is characterized by its unique structure, which includes two ethanone groups connected by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) linkage. It is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: A simpler analog with similar structural features but lacking the methyleneoxy linkages.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another analog with a different positional isomerism, affecting its chemical properties and reactivity.
Uniqueness
Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- stands out due to its unique methyleneoxy linkages, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
698982-45-5 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3 |
Clé InChI |
AGGLJBWQZMRAHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



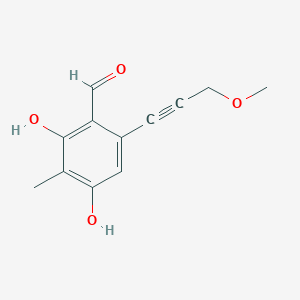

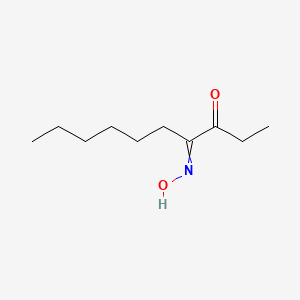
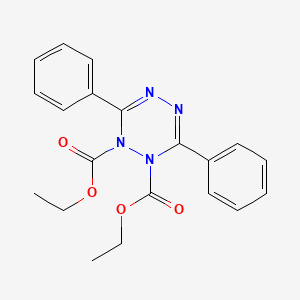

![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
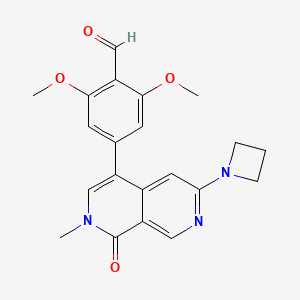
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
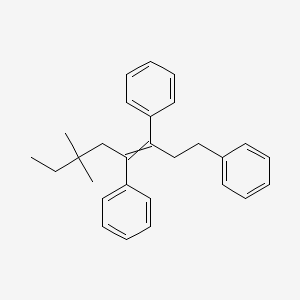
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)

![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
